Cas no 31100-24-0 (4-chloro-2-(4-methylbenzenesulfonamido)benzoic acid)
31100-24-0 structure
Product Name:4-chloro-2-(4-methylbenzenesulfonamido)benzoic acid
CAS-nummer:31100-24-0
MF:C14H12ClNO4S
MW:325.767381668091
MDL:MFCD06218293
CID:312695
PubChem ID:2125537
Update Time:2025-04-19
4-chloro-2-(4-methylbenzenesulfonamido)benzoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- Benzoic acid,4-chloro-2-[[(4-methylphenyl)sulfonyl]amino]-
- 4-CHLORO-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}BENZOIC ACID
- 4-Chloro-2-(4-tolylsulphonyl)anthranilic acid
- 4-chloro-2-{[(4-methylphenyl)sulfonyl]amino}benzoate
- 4-chloro-2-(4-methylbenzenesulfonamido)benzoic acid
- 4-Chloro-2-(4-methylphenylsulfonamido)benzoicacid
- EN300-10463
- MFCD06218293
- 4-chloro-2-[(4-methylphenyl)sulfonylamino]benzoic Acid
- SB83011
- Z45524948
- CS-0230596
- 31100-24-0
- Benzoic acid, 4-chloro-2-[[(4-methylphenyl)sulfonyl]amino]-
- 4-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid
- AKOS008009783
- 4-Chloro-2-(4-methylphenylsulfonamido)benzoic acid
-
- MDL: MFCD06218293
- Inchi: 1S/C14H12ClNO4S/c1-9-2-5-11(6-3-9)21(19,20)16-13-8-10(15)4-7-12(13)14(17)18/h2-8,16H,1H3,(H,17,18)
- InChI-sleutel: OUBOGOIHVZQFAD-UHFFFAOYSA-N
- LACHT: ClC1C=CC(C(=O)O)=C(C=1)NS(C1C=CC(C)=CC=1)(=O)=O
Berekende eigenschappen
- Exacte massa: 327.03332
- Monoisotopische massa: 324.009731
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 3
- Complexiteit: 462
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 94.7
- XLogP3: 3.5
Experimentele eigenschappen
- Kookpunt: 502.8°Cat760mmHg
- Vlampunt: 257.9°C
- Brekindex: 1.646
- PSA: 97.46
4-chloro-2-(4-methylbenzenesulfonamido)benzoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-10463-0.05g |
4-chloro-2-(4-methylbenzenesulfonamido)benzoic acid |
31100-24-0 | 95.0% | 0.05g |
$65.0 | 2025-03-21 | |
| Enamine | EN300-10463-0.1g |
4-chloro-2-(4-methylbenzenesulfonamido)benzoic acid |
31100-24-0 | 95.0% | 0.1g |
$96.0 | 2025-03-21 | |
| Enamine | EN300-10463-0.25g |
4-chloro-2-(4-methylbenzenesulfonamido)benzoic acid |
31100-24-0 | 95.0% | 0.25g |
$136.0 | 2025-03-21 | |
| Enamine | EN300-10463-0.5g |
4-chloro-2-(4-methylbenzenesulfonamido)benzoic acid |
31100-24-0 | 95.0% | 0.5g |
$256.0 | 2025-03-21 | |
| Enamine | EN300-10463-1.0g |
4-chloro-2-(4-methylbenzenesulfonamido)benzoic acid |
31100-24-0 | 95.0% | 1.0g |
$355.0 | 2025-03-21 | |
| Enamine | EN300-10463-2.5g |
4-chloro-2-(4-methylbenzenesulfonamido)benzoic acid |
31100-24-0 | 95.0% | 2.5g |
$697.0 | 2025-03-21 | |
| Enamine | EN300-10463-5.0g |
4-chloro-2-(4-methylbenzenesulfonamido)benzoic acid |
31100-24-0 | 95.0% | 5.0g |
$1033.0 | 2025-03-21 | |
| Enamine | EN300-10463-10.0g |
4-chloro-2-(4-methylbenzenesulfonamido)benzoic acid |
31100-24-0 | 95.0% | 10.0g |
$1531.0 | 2025-03-21 | |
| abcr | AB314755-250 mg |
4-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid; . |
31100-24-0 | 250mg |
€265.00 | 2023-06-21 | ||
| abcr | AB314755-1 g |
4-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid; . |
31100-24-0 | 1g |
€578.50 | 2023-06-21 |
4-chloro-2-(4-methylbenzenesulfonamido)benzoic acid Gerelateerde literatuur
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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